molecular formula C23H25NO5 B10867574 5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione

5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B10867574
M. Wt: 395.4 g/mol
InChI Key: XRVBPSOMMLTMPF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane-1,3-dione core substituted with a 3,4-dimethoxyphenyl group and a 2-ethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through the Claisen condensation of ethyl acetoacetate with a suitable diketone.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Ethoxyphenylamino Group: This can be done through a nucleophilic substitution reaction where the amino group is introduced using 2-ethoxyaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity can be explored in drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antioxidant, or anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In materials science, the compound could be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and ethoxy groups could facilitate interactions with hydrophobic pockets in proteins, while the cyclohexane-1,3-dione core might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-2-{[(2-methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione
  • 5-(3,4-Dimethoxyphenyl)-2-{[(2-hydroxyphenyl)amino]methylidene}cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-[(2-ethoxyphenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C23H25NO5/c1-4-29-21-8-6-5-7-18(21)24-14-17-19(25)11-16(12-20(17)26)15-9-10-22(27-2)23(13-15)28-3/h5-10,13-14,16,25H,4,11-12H2,1-3H3

InChI Key

XRVBPSOMMLTMPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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